molecular formula C18H21N5O4S2 B5069632 N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-(4-morpholinyl)acetamide

N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-(4-morpholinyl)acetamide

Cat. No. B5069632
M. Wt: 435.5 g/mol
InChI Key: VWKHUYVTIGBQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-(4-morpholinyl)acetamide” is a complex organic molecule. It contains several functional groups, including an acetamide group, a thiadiazole ring, and a morpholinyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The acetamide group, the thiadiazole ring, and the morpholinyl group all contribute to the overall structure of the molecule . The exact structure can be determined using techniques such as NMR spectroscopy .

Future Directions

The future research directions for this compound could include further studies to determine its potential as a treatment for H. pylori infection . Additionally, more research could be done to fully characterize its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S2/c1-12(24)13-2-4-14(5-3-13)19-16(26)11-28-18-22-21-17(29-18)20-15(25)10-23-6-8-27-9-7-23/h2-5H,6-11H2,1H3,(H,19,26)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKHUYVTIGBQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.